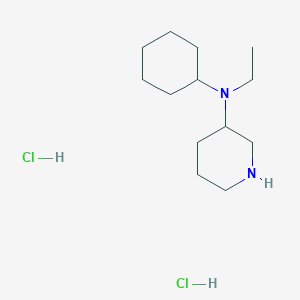
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride
Vue d'ensemble
Description
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C13H28Cl2N2 and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclohexyl-N-ethylpiperidin-3-amine dihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique chemical structure, characterized by a piperidine ring substituted with cyclohexyl and ethyl groups, positions it as a candidate for various biological applications. This article delves into its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₈Cl₂N₂
- Molecular Weight : 283.3 g/mol
- Structure : The compound features a six-membered ring containing one nitrogen atom, with dihydrochloride indicating the presence of two hydrochloride ions that enhance its solubility in water.
This compound exhibits biological activity primarily through its interactions with various receptors in the central nervous system (CNS). Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions may lead to psychoactive effects, which are of interest in pharmacology for potential therapeutic uses in treating mood disorders and other CNS-related conditions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Receptor Interaction | Potential interaction with dopamine and serotonin receptors, influencing mood and behavior. |
| Psychoactive Effects | May exhibit stimulant properties similar to other piperidine derivatives. |
| Analgesic Properties | Structural similarities to compounds known for pain relief suggest potential analgesic effects. |
| Antidepressant Potential | Modifications in the piperidine structure have shown promise in developing antidepressant agents. |
Case Studies and Research Findings
- Stimulant Properties : A study on related compounds indicated that modifications at the nitrogen position could enhance stimulant properties, suggesting that this compound might possess similar characteristics .
- Analgesic Activity : Research has shown that piperidine derivatives can exhibit enhanced analgesic potency when specific substitutions are made. This suggests that this compound could be explored for its pain-relieving potential .
- Antidepressant Effects : Compounds similar to this compound have demonstrated antidepressant-like effects in animal models, indicating a need for further investigation into its efficacy as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-cyclohexyl-N-methylpiperidin-3-amine | Methyl group at nitrogen | Potential stimulant properties |
| N-(1-(2-thienyl)ethyl)-N-cyclohexylpiperidin | Thienyl substitution | Antidepressant effects |
| N-cyclohexyl-N-(2-fluorophenyl)piperidin | Fluorophenyl substitution | Enhanced analgesic potency |
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-15(12-7-4-3-5-8-12)13-9-6-10-14-11-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJRGWVAXKFXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















